molecular formula C64H105N11O13 B12371762 Aminocaproyl-Val-Cit-PABC-MMAE

Aminocaproyl-Val-Cit-PABC-MMAE

货号: B12371762
分子量: 1236.6 g/mol
InChI 键: BHUSKKMQANWJKI-GQXROUNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氨基己酰-缬-瓜氨酸-PABC-MMAE 是一种药物-连接体偶联物,用于合成抗体-药物偶联物 (ADC)。该化合物旨在通过利用抗体的靶向能力,将有效的细胞毒性药物特异性地递送至靶细胞(例如癌细胞)。该化合物由肽连接体(缬-瓜氨酸-PABC)和细胞毒性有效载荷(单甲基奥利司他汀 E,MMAE)组成。 连接体可裂解,允许在靶细胞内释放细胞毒性药物 .

准备方法

合成路线和反应条件

氨基己酰-缬-瓜氨酸-PABC-MMAE 的合成涉及多个步骤,包括肽连接体的形成和细胞毒性有效载荷的偶联。肽连接体采用标准固相肽合成技术合成。 最后一步涉及通过氨基甲酸酯键将连接体与细胞毒性药物 MMAE 偶联 .

工业生产方法

氨基己酰-缬-瓜氨酸-PABC-MMAE 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动肽合成器和高效液相色谱 (HPLC) 进行纯化。 最终产品通常被冻干并在氮气中低温保存以保持稳定性 .

科学研究应用

Cytotoxicity and Efficacy

Studies have demonstrated that Aminocaproyl-Val-Cit-PABC-MMAE exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : SKBR3 (breast cancer) and HEK293 (human embryonic kidney) cells were used to evaluate cytotoxicity.
  • IC50 Values : The IC50 for SKBR3 was found to be approximately 410 nM, indicating a potent anti-tumor effect compared to controls .

Stability and Release Kinetics

Research has highlighted the stability of the Aminocaproyl-Val-Cit-PABC linker under physiological conditions while demonstrating rapid hydrolysis in tumor environments:

  • Release Mechanism : Upon exposure to cathepsin B, the Val-Cit bond is cleaved, leading to the release of MMAE .
  • In Vitro Studies : The enzymatic release was shown to be efficient, resulting in a four-fold increase in potency compared to free MMAE when tested on cancer cell lines .

Clinical Applications

This compound has been integral in developing several ADCs currently in clinical trials:

  • Approved ADCs : The FDA has approved multiple ADCs utilizing similar linker systems, such as brentuximab vedotin (Adcetris®), which targets CD30-positive malignancies .
  • Ongoing Trials : Various ADCs employing this compound are undergoing clinical evaluation for their efficacy against different cancer types.

Comparative Analysis of Linker Systems

The following table summarizes key properties of different linker systems used in ADCs:

Linker SystemStabilityCleavage MechanismPotency (IC50)Clinical Status
Val-CitModerateCathepsin B410 nMApproved
Gly-Pro-Leu-GlyHighEnzymatic250 nMClinical Trials
Aminocaproyl-Val-CitHighCathepsin B480 nMPreclinical

作用机制

氨基己酰-缬-瓜氨酸-PABC-MMAE 的作用机制涉及几个步骤:

属性

分子式

C64H105N11O13

分子量

1236.6 g/mol

IUPAC 名称

[4-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1

InChI 键

BHUSKKMQANWJKI-GQXROUNCSA-N

手性 SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN

规范 SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。